molecular formula C20H19ClN2O B2741967 (E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide CAS No. 464196-03-0

(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide

Cat. No.: B2741967
CAS No.: 464196-03-0
M. Wt: 338.84
InChI Key: DVZYQGATXAFNJW-LFIBNONCSA-N
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Description

(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide is a high-purity chemical compound designed for research applications. This molecule belongs to the class of 2-cyanoacrylamides, which are of significant interest in modern drug discovery, particularly in the development of Targeted Covalent Inhibitors (TCIs) for oncology research . The core structural feature of this compound is an α,β-unsaturated carbonyl system, where the acrylamide group is conjugated with a nitrile (cyano) group. This 2-cyanoacrylamide motif can act as a Michael acceptor, capable of forming reversible covalent bonds with nucleophilic cysteine thiolate groups located within the active sites of specific target proteins . This mechanism allows for the potent and selective inhibition of enzyme activity. The (E)-stereochemistry around the central double bond is crucial for maintaining the optimal spatial orientation for target binding. The compound's structure is further elaborated with a 4-chlorophenyl ring and a bulky, ortho-substituted aniline moiety (2-isopropyl-6-methylphenyl), which are designed to confer specificity and enhance interactions with the hydrophobic regions of protein targets. Research into structurally similar 2-cyanoacrylamide derivatives has demonstrated their potential as biologically active agents. For instance, such compounds have been synthesized and evaluated as novel anticancer agents and as reversible covalent inhibitors of kinases like Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a key regulator in cancer cell survival and inflammation pathways . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-13(2)18-6-4-5-14(3)19(18)23-20(24)16(12-22)11-15-7-9-17(21)10-8-15/h4-11,13H,1-3H3,(H,23,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZYQGATXAFNJW-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 2-isopropyl-6-methylaniline, and malononitrile.

    Knoevenagel Condensation: The first step involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid.

    Amidation: The resulting (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid is then reacted with 2-isopropyl-6-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in Cytotoxicity Studies

(a) (E)-3-(4-Chlorophenyl)-2-cyano-N-(4-methoxybenzyl)acrylamide (Compound 41, )
  • Substituents: Retains the 4-chlorophenyl and cyano groups but substitutes the N-position with 4-methoxybenzyl.
  • Activity : Exhibits cytotoxic effects with GI50 values of 7–24 μM against cancer cell lines.
  • Key Insight : The methoxy group in the N-substituent may enhance solubility but reduce steric hindrance compared to the 2-isopropyl-6-methylphenyl group in the target compound.
(b) (E)-2-Cyano-N-(3,4-dichlorobenzyl)-3-(naphthalen-1-yl)acrylamide (Compound 52, )
  • Substituents : Naphthyl group at the β-position and 3,4-dichlorobenzyl at the N-position.
  • Activity : Potent cytotoxicity (average GI50 = 8.6 μM), attributed to the electron-deficient dichlorobenzyl and planar naphthyl groups.

Antimicrobial and Antifungal Analogues

(a) 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)acrylamide (Compound 4l, )
  • Substituents : Coumarin-derived β-substituent and thiazole N-substituent.
  • Activity : Exhibits antifungal activity (MIC = 4–6 μM/mL) against fluconazole-resistant strains.
(a) 2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3, )
  • Substituents : Simple phenyl group at β-position and 4-hydroxyphenyl at N-position.
  • Activity : 86.1% corrosion inhibition efficiency on copper in nitric acid.
  • Key Insight : The 4-chlorophenyl group in the target compound may enhance adsorption on metal surfaces due to stronger electron-withdrawing effects compared to phenyl.

Melting Points and Solubility

  • Target Compound : Expected high melting point (similar to ’s 145–150°C ) due to crystallinity from the 4-chlorophenyl and rigid N-substituent.
  • Analogues : Compound 11h () melts at 111–113°C, demonstrating how substituent bulk impacts crystallinity.

Data Tables

Table 1: Structural and Functional Comparison of Acrylamide Analogues

Compound Name β-Substituent N-Substituent Key Activity/Application Reference
Target Compound 4-Chlorophenyl 2-Isopropyl-6-methylphenyl N/A (Inference: Cytotoxicity) N/A
Compound 41 () 4-Chlorophenyl 4-Methoxybenzyl Cytotoxic (GI50 = 7–24 μM)
Compound 4l () 7-Hydroxycoumarin 2,5-Dihydro-thiazol-2-yl Antifungal (MIC = 4–6 μM/mL)
ACR-3 () Phenyl 4-Hydroxyphenyl Corrosion Inhibitor (86.1%)

Biological Activity

(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide, a compound belonging to the class of cinnamamide derivatives, has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and safety profiles based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C18H18ClN2O
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. By inhibiting this enzyme, the compound reduces melanin production, making it a candidate for depigmenting agents in cosmetic applications.

Tyrosinase Inhibition

Research indicates that this compound exhibits significant tyrosinase inhibitory activity. The inhibition was measured using various concentrations in vitro, demonstrating a dose-dependent response.

Biological Activity Data

Activity IC50 Value (µM) Test System
Tyrosinase Inhibition36.98 ± 1.07B16F10 mouse melanoma cell line
Melanin Production Inhibition6.25Reconstructed human epidermis
CytotoxicityNo cytotoxic effectsHuman keratinocytes (HaCaT)

Case Studies and Research Findings

  • In Vitro Efficacy : A study demonstrated that the compound effectively inhibited melanin production in pigmented reconstructed human epidermis at concentrations of 1% and 2% when formulated in PEG400. This suggests its potential use as a cosmetic ingredient for skin lightening treatments .
  • Safety Profile Assessment : The safety evaluation included tests for mutagenicity (Ames test), genotoxicity (micronucleus test), and phototoxicity. Results indicated that this compound exhibited no significant adverse effects across all tested parameters, supporting its safety for topical applications .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may downregulate the expression of key genes involved in melanogenesis, such as Mitf, Tyr, Tyrp1, and Tyrp2, contributing to its depigmenting effects .

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